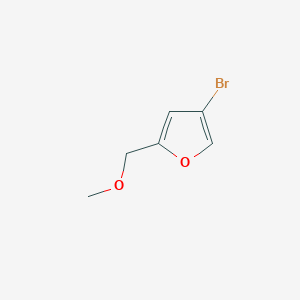

4-Bromo-2-(methoxymethyl)furan

Description

4-Bromo-2-(methoxymethyl)furan is a brominated furan derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent at the 2-position and a bromine atom at the 4-position of the furan ring. The methoxymethyl group enhances solubility in polar solvents compared to non-functionalized furans, and the bromine atom serves as a reactive site for cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

4-bromo-2-(methoxymethyl)furan |

InChI |

InChI=1S/C6H7BrO2/c1-8-4-6-2-5(7)3-9-6/h2-3H,4H2,1H3 |

InChI Key |

XPRIXJRSCBTWLC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CO1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-2-(chloromethyl)furan

- Structure : Chloromethyl (-CH₂Cl) at C2, Br at C3.

- Key Differences: Reactivity: The chloromethyl group is more electrophilic than methoxymethyl, enabling faster nucleophilic substitution (e.g., with KCN to yield cyanomethyl derivatives) . Applications: Used in synthesizing abnormal products (e.g., 83% yield of 3e via cyanide substitution) due to the superior leaving-group ability of Cl compared to -OCH₃ .

4-Bromo-2-(diethoxymethyl)furan

- Structure : Diethoxymethyl (-CH(OCH₂CH₃)₂) at C2, Br at C4.

- Stability: The acetal-like structure may offer hydrolytic stability under acidic conditions, unlike the methoxymethyl group, which could undergo demethylation .

4-Bromo-2-(trifluoromethyl)furan

- Structure : Trifluoromethyl (-CF₃) at C2, Br at C4.

- Key Differences :

- Electronic Effects : The strong electron-withdrawing -CF₃ group deactivates the furan ring, reducing electrophilic substitution reactivity compared to the electron-donating methoxymethyl group.

- Physicochemical Properties : Higher molecular weight (214.97 g/mol) and lipophilicity due to fluorine atoms, impacting solubility and bioavailability .

4-Bromo-2-(methoxymethyl)thiophene

- Structure : Methoxymethyl at C2, Br at C4, thiophene core.

- Key Differences :

- Aromaticity : Thiophene’s sulfur atom contributes to greater aromatic stability and distinct electronic properties compared to furan’s oxygen.

- Applications : Thiophene derivatives are preferred in materials science (e.g., conductive polymers), whereas furans are common in pharmaceutical intermediates .

4-Bromo-5-ethoxyfuran-2(5H)-one

- Structure : Lactone ring with ethoxy (-OCH₂CH₃) at C5, Br at C4.

- Key Differences: Reactivity: The lactone ring introduces strain, enhancing susceptibility to ring-opening reactions. Biological Activity: Furanones are explored as bioactive scaffolds (e.g., antimicrobial agents), whereas methoxymethyl-substituted furans may lack such direct applications .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.